Cetoleic acid is predominantly found in fish oils, particularly those derived from species such as mackerel and salmon. It can also be synthesized from erucic acid through hydrogenation processes. This fatty acid is classified under the category of unsaturated fatty acids, specifically as a monounsaturated fatty acid due to its single double bond.
Cetoleic acid can be synthesized through various methods:
During hydrogenation, conditions such as temperature (usually around 100°C) and pressure (typically atmospheric) are crucial for achieving optimal yields of cetoleic acid. The reaction may also involve solvents to enhance solubility and reaction rates.
Cetoleic acid features a long hydrocarbon chain with a carboxylic acid functional group at one end. Its structural representation can be depicted as follows:
This structure highlights the presence of one cis double bond between the 9th and 10th carbon atoms.
Cetoleic acid participates in several chemical reactions:
The oxidation process often requires controlled conditions to prevent over-oxidation, while reduction reactions need careful monitoring of hydrogen pressure and temperature to ensure complete saturation without side reactions.
Cetoleic acid's mechanism of action primarily involves its role in enhancing the metabolic conversion of alpha-linolenic acid into eicosapentaenoic acid and docosahexaenoic acid. In vitro studies have demonstrated that cetoleic acid increases the activity of acyl-CoA oxidase enzymes, which are crucial for fatty acid metabolism . This enhancement leads to improved efficiencies in omega-3 fatty acid synthesis pathways, indicating its potential benefits for cardiovascular health.
Relevant data indicate that cetoleic acid's stability can be enhanced through proper storage conditions, minimizing exposure to heat and light.
Cetoleic acid has several scientific uses:
LCMUFAs are structurally defined by three key features: (1) a hydrocarbon chain of ≥20 carbon atoms; (2) a single cis double bond; and (3) variable positioning of the unsaturation relative to the methyl end (n-position). Cetoleic acid (C22:1n-11) exemplifies these traits with a 22-carbon backbone and a cis double bond between carbons 11 and 12. This molecular configuration confers greater flexibility and fluidity than saturated fatty acids of comparable length, while maintaining higher stability against oxidation than polyunsaturated analogs [3]. The n-11 positioning distinguishes cetoleic acid from terrestrial monounsaturated fats like oleic acid (C18:1n-9), enabling unique biochemical interactions in marine organisms and consumers [3].
Table 1: Structural Classification of Key LCMUFAs
Common Name | Systematic Name | Carbon Chain | Double Bond Position | Primary Sources |
---|---|---|---|---|
Cetoleic acid | cis-11-docosenoic acid | C22:1 | n-11 | Herring, saury, copepods |
Gadoleic acid | cis-9-eicosenoic acid | C20:1 | n-11 | Fish liver oils, calanus |
Gondoic acid | cis-11-eicosenoic acid | C20:1 | n-9 | Jojoba oil, fish oils |
Erucic acid | cis-13-docosenoic acid | C22:1 | n-9 | Rapeseed, mustard seed |
Cetoleic acid’s extended chain length and n-11 double bond position confer distinct metabolic behavior compared to other LCMUFAs:
Table 2: Functional Differences Between Cetoleic Acid and Structurally Similar Fatty Acids
Fatty Acid | Tissue Accumulation Pattern | Primary Metabolic Pathway | Biological Stability |
---|---|---|---|
Cetoleic acid (C22:1n-11) | Adipose > liver > muscle | Peroxisomal chain-shortening to C20:1n-11 | High (t₁/₂ ≥72h in mammals) |
Erucic acid (C22:1n-9) | Cardiac tissue > liver | Mitochondrial β-oxidation | Moderate (t₁/₂ ~48h) |
Gadoleic acid (C20:1n-11) | Liver > plasma | Δ6-desaturase conversion | Low (rapidly oxidized) |
Cetoleic acid originates almost exclusively from marine biosynthetic pathways:
The ecological distribution of cetoleic acid is tightly linked to marine food webs:
Table 3: Cetoleic Acid Content in Commercial Fish Oils
Fish Oil Source | Cetoleic Acid (%) | EPA+DHA (%) | Primary Harvest Region |
---|---|---|---|
Herring oil | 20.7 | 6.8 | North Atlantic |
Saury oil | 18.5 | 11.8 | Northwest Pacific |
Mackerel oil | 18.1 | 7.8 | Northeast Atlantic |
Pollock oil | 12.3 | 7.9 | Bering Sea |
Anchovy oil | <0.5 | 10.2 | Southeast Pacific |
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